

An In-Depth Technical Guide to N-morpholinoethylamphetamine (Morforex)

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Compound of Interest

Compound Name: Morforex

Cat. No.: B1622872

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CAS Number: 41152-17-4 Chemical Name: N-(2-morpholinoethyl)-1-phenylpropan-2-amine

This technical guide provides a comprehensive overview of N-morpholinoethylamphetamine, also known as **Morforex**, for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this compound, this guide synthesizes known information and extrapolates potential pharmacological properties based on its structural similarity to other N-substituted amphetamines.

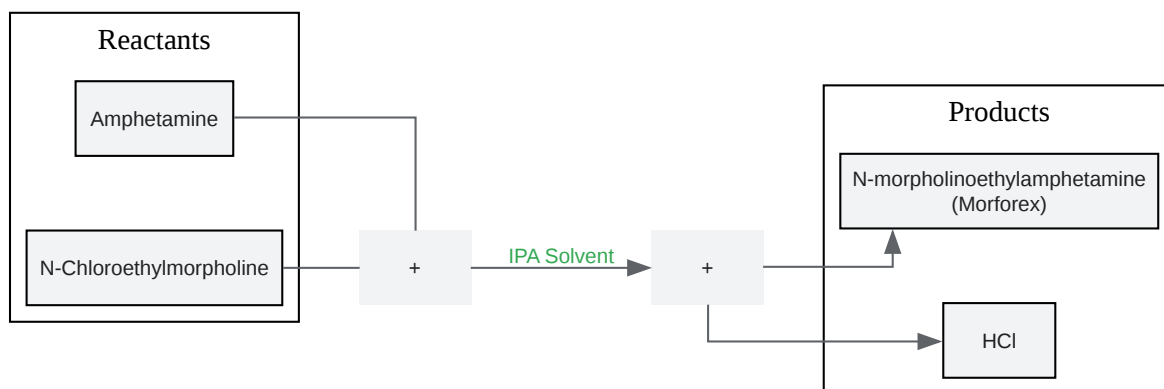
Chemical and Physical Properties

N-morpholinoethylamphetamine is a substituted amphetamine derivative. Its chemical and physical properties, largely based on computational data, are summarized below.

Property	Value	Source
Molecular Formula	C15H24N2O	PubChem[1]
Molecular Weight	248.36 g/mol	PubChem[1]
IUPAC Name	N-(2-morpholin-4-ylethyl)-1-phenylpropan-2-amine	PubChem[1]
CAS Registry Number	41152-17-4	PubChem[1]
Boiling Point (Predicted)	369.1°C at 760 mmHg	BOC Sciences
Density (Predicted)	1.011 g/cm ³	BOC Sciences
InChI Key	ISEKMORYCCULAL-UHFFFAOYSA-N	PubChem[1]
SMILES	CC(CC1=CC=CC=C1)NCCN2CCOCC2	PubChem[1]

Synthesis

A patented method for the synthesis of **Morforex** involves the reaction of amphetamine with N-chloroethylmorpholine in an isopropanol solvent.[1] This represents a standard nucleophilic substitution reaction where the amine group of amphetamine attacks the electrophilic carbon of N-chloroethylmorpholine.



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Figure 1: Proposed synthesis of N-morpholinoethylamphetamine (**Morforex**).

Pharmacology and Mechanism of Action

While specific pharmacological studies on **Morforex** are not readily available in published literature, its mechanism of action can be inferred from its chemical structure as a substituted amphetamine and its known metabolism.

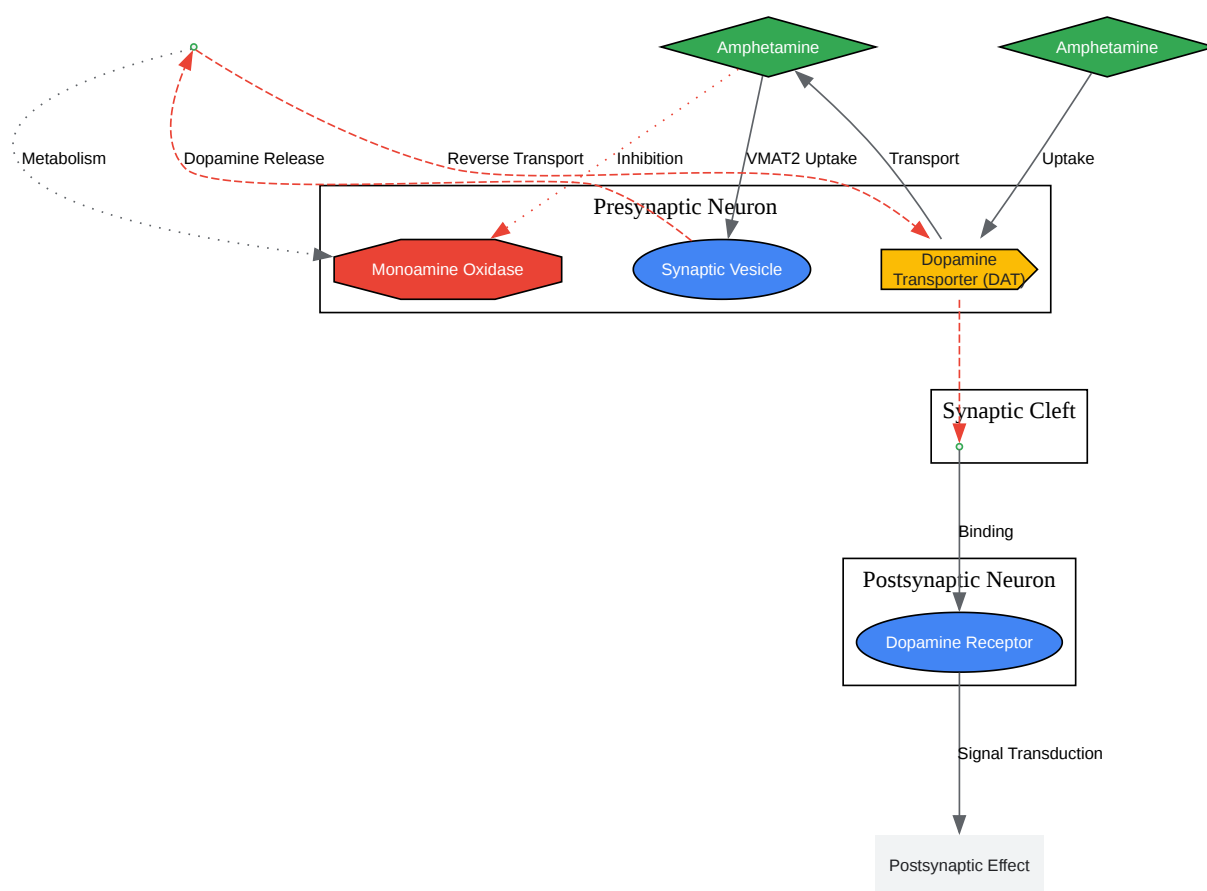
Morforex is reported to be an anorectic, a class of drugs that suppress appetite.[1][2] It is also known to produce amphetamine as an active metabolite.[1] Therefore, the pharmacological effects of **Morforex** are likely a combination of the parent compound's activity and the effects of its primary metabolite, amphetamine.

Substituted amphetamines typically exert their effects by interacting with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3] They can act as releasing agents and/or reuptake inhibitors of these neurotransmitters, leading to increased synaptic concentrations.

The general mechanism of action for amphetamine-like stimulants involves several key steps:

- **Uptake into Presynaptic Neuron:** Amphetamines are transported into the presynaptic neuron by monoamine transporters (DAT, NET, SERT).[3]
- **Vesicular Disruption:** Once inside the neuron, they are transported into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2). This disrupts the proton gradient within the vesicles.[4]
- **Neurotransmitter Release:** The disruption of the proton gradient leads to the release of monoamine neurotransmitters from the vesicles into the cytoplasm.
- **Transporter Reversal:** The increased cytoplasmic concentration of neurotransmitters causes the plasma membrane transporters (DAT, NET, SERT) to reverse their direction of transport, releasing the neurotransmitters into the synaptic cleft.[4]

- Reuptake Inhibition: Amphetamines also act as competitive inhibitors of monoamine reuptake, further increasing the time neurotransmitters spend in the synapse.



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Figure 2: General mechanism of action of amphetamine-like stimulants.

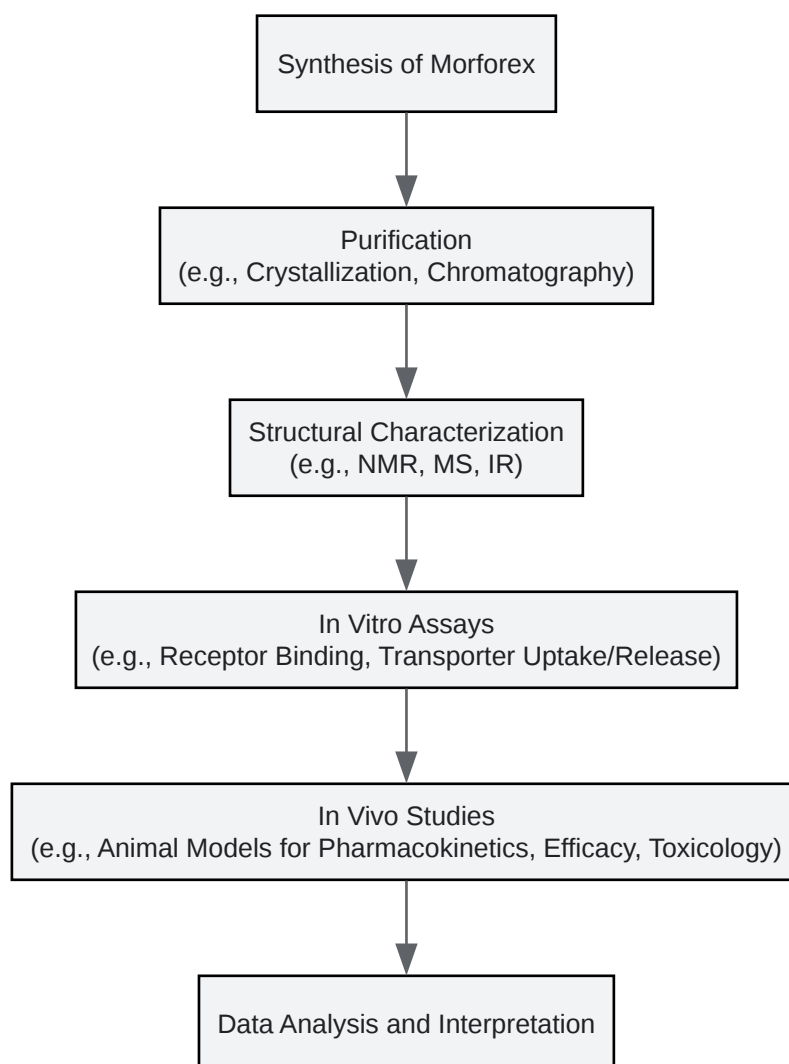
Given that **Morforex** metabolizes to amphetamine, a significant portion of its physiological and psychological effects are likely attributable to the well-characterized actions of amphetamine on the central nervous system. These effects include increased wakefulness, focus, and energy, as well as potential side effects such as increased heart rate, blood pressure, and the risk of dependence and neurotoxicity with chronic use.

Toxicology

There is no specific toxicological data available for N-morpholinoethylamphetamine. However, based on its structure and metabolism to amphetamine, its toxicological profile is expected to be similar to other amphetamine-type stimulants. Acute overdose could lead to sympathomimetic excess, including tachycardia, hypertension, hyperthermia, and seizures. Chronic use may carry risks of cardiovascular complications, psychiatric effects such as psychosis, and neurotoxicity.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of N-morpholinoethylamphetamine are not publicly available. Researchers interested in studying this compound would need to develop and validate their own methodologies. A general workflow for such research is outlined below.



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Figure 3: General experimental workflow for the study of N-morpholinoethylamphetamine.

Conclusion

N-morpholinoethylamphetamine (**Morforex**) is a substituted amphetamine that has been identified as an anorectic but was never marketed. Its chemical properties are documented, and a synthesis method has been patented. While specific pharmacological and toxicological data are scarce, its metabolism to amphetamine suggests that its effects will be largely similar to those of amphetamine. Further research is required to fully characterize the unique pharmacological profile of the parent compound and to elucidate its potential for therapeutic applications or as a substance of abuse. This guide serves as a foundational document for

researchers and professionals in the field of drug development, highlighting the current knowledge and identifying areas for future investigation.

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